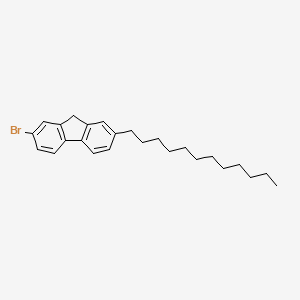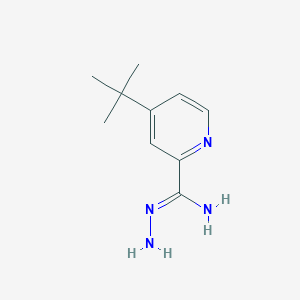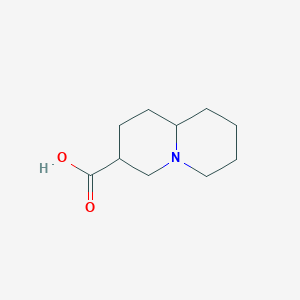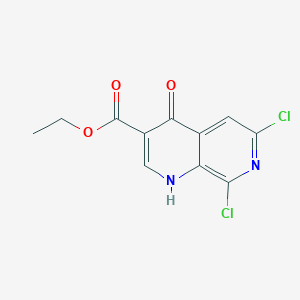
2-Bromo-7-dodecyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-dodecyl-9H-fluorene is an organic compound with the molecular formula C25H33Br It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where a bromine atom is substituted at the 2-position and a dodecyl chain at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-dodecyl-9H-fluorene typically involves the bromination of 7-dodecyl-9H-fluorene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, selectively brominating the 2-position of the fluorene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-dodecyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The fluorene core can be oxidized to fluorenone or reduced to dihydrofluorene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-7-dodecyl-9H-fluorene or 2-thio-7-dodecyl-9H-fluorene.
Coupling: Formation of biaryl compounds with extended π-conjugation.
Oxidation: Formation of 2-bromo-7-dodecyl-9H-fluorenone.
Reduction: Formation of 2-bromo-7-dodecyl-9,9-dihydrofluorene.
Aplicaciones Científicas De Investigación
2-Bromo-7-dodecyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as an intermediate in the synthesis of polymeric light-emitting diodes (LEDs) and organic photovoltaic cells.
Materials Science: Employed in the development of conjugated polymers and small molecules for organic semiconductors.
Biological Studies: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicinal Chemistry: Investigated for its role in the synthesis of bioactive molecules and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-dodecyl-9H-fluorene in its applications primarily involves its ability to participate in π-π stacking interactions and form stable conjugated systems. These interactions are crucial in organic electronics, where the compound’s electronic properties can be tuned by modifying its structure. The bromine atom also allows for further functionalization, enabling the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-7-hexyl-9H-fluorene: Similar structure with a shorter alkyl chain.
2,7-Dibromo-9H-fluorene: Contains two bromine atoms at the 2 and 7 positions.
2-Bromo-9H-fluorene: Lacks the dodecyl chain, making it less hydrophobic.
Uniqueness
2-Bromo-7-dodecyl-9H-fluorene is unique due to its long dodecyl chain, which imparts increased hydrophobicity and solubility in non-polar solvents. This makes it particularly useful in the synthesis of materials for organic electronics, where solubility and processability are critical factors.
Propiedades
Número CAS |
922706-42-1 |
|---|---|
Fórmula molecular |
C25H33Br |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-bromo-7-dodecyl-9H-fluorene |
InChI |
InChI=1S/C25H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(26)14-16-25(22)24/h13-17,19H,2-12,18H2,1H3 |
Clave InChI |
BOGACGRCBJBPPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)

![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)

![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)


![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)
